molecular formula C13H9ClN2O2S B5005278 3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5005278
M. Wt: 292.74 g/mol
InChI Key: YYQYWFAFRHLVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a chloro group, a prop-2-ynylcarbamoyl group, and a carboxamide group attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Prop-2-ynylcarbamoyl Group: The prop-2-ynylcarbamoyl group can be attached through carbamoylation reactions using prop-2-ynylamine and suitable coupling agents.

    Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry:

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving benzothiophene derivatives.

    Chemical Biology: The compound can serve as a tool for investigating chemical interactions and modifications in biological systems.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-N,N-bis(prop-2-ynyl)aniline: This compound contains a similar chloro and prop-2-ynyl group but differs in the core structure and functional groups.

    Benzamide derivatives: Compounds like 2-bromobenzamide share the benzamide functional group but differ in the substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-2-7-15-13(18)16-12(17)11-10(14)8-5-3-4-6-9(8)19-11/h1,3-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQYWFAFRHLVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.